molecular formula C9H9BrO4S B8688398 Methyl 3-methylsulfonyl-4-bromobenzoate CAS No. 154117-61-0

Methyl 3-methylsulfonyl-4-bromobenzoate

Cat. No.: B8688398
CAS No.: 154117-61-0
M. Wt: 293.14 g/mol
InChI Key: QGAGCQPVCPGBJM-UHFFFAOYSA-N
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Description

Methyl 3-methylsulfonyl-4-bromobenzoate is a substituted benzoate ester characterized by a bromo group at the para position and a methylsulfonyl group at the meta position on the benzene ring. This compound is structurally distinct due to the electron-withdrawing sulfonyl group and halogen substituent, which influence its reactivity, stability, and applications in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals.

Properties

CAS No.

154117-61-0

Molecular Formula

C9H9BrO4S

Molecular Weight

293.14 g/mol

IUPAC Name

methyl 4-bromo-3-methylsulfonylbenzoate

InChI

InChI=1S/C9H9BrO4S/c1-14-9(11)6-3-4-7(10)8(5-6)15(2,12)13/h3-5H,1-2H3

InChI Key

QGAGCQPVCPGBJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of key analogs, focusing on substituent positions, physicochemical properties, and functional differences.

Methyl 3-bromo-4-methylbenzoate (CAS: 104901-43-1)

  • Structure : Bromo at position 3, methyl at position 4 .
  • Molecular Formula : C₉H₉BrO₂.
  • Key Properties :
    • Lower molecular weight (229.07 g/mol) compared to methylsulfonyl derivatives.
    • Lacks the electron-withdrawing sulfonyl group, resulting in reduced polarity and reactivity in nucleophilic substitutions.
  • Applications : Primarily used as a synthetic intermediate for pharmaceuticals or liquid crystals .

Methyl 4-bromo-3-methylbenzoate (CAS: 148547-19-7)

  • Structure : Bromo at position 4, methyl at position 3 (positional isomer of the above) .
  • Molecular Formula : C₉H₉BrO₂.
  • Key Differences :
    • Substituent positions alter electronic distribution; the para-bromo group may enhance resonance stabilization compared to meta-bromo analogs.
    • Similar applications but distinct reactivity in coupling reactions due to steric and electronic effects .

Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate (CAS: 120100-44-9)

  • Structure : Bromomethyl and chloro groups at positions 3 and 2, respectively, with a methylsulfonyl group at position 4 .
  • Molecular Formula : C₁₀H₁₀BrClO₄S.
  • Key Properties :
    • Higher molecular weight (341.61 g/mol) due to additional substituents.
    • Increased steric hindrance and electrophilicity, making it suitable for multi-step syntheses requiring selective reactivity .

4-Bromo-3-methylbenzoic Acid (CAS: 7697-28-1)

  • Structure : Carboxylic acid derivative with bromo (para) and methyl (meta) groups .
  • Molecular Formula : C₈H₇BrO₂.
  • Comparison :
    • The free carboxylic acid group enhances solubility in polar solvents but reduces stability under basic conditions compared to its ester counterpart.
    • Often used as a precursor for ester synthesis via methylation .

Physicochemical Properties and Stability

  • Polarity : The sulfonyl group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to methyl or bromo-only analogs .
  • Thermal Stability : Sulfonyl groups generally improve thermal stability, whereas bromo substituents may lower melting points due to molecular asymmetry .
  • Reactivity : The sulfonyl group activates the benzene ring toward electrophilic substitution at specific positions, contrasting with deactivating effects of nitro or carbonyl groups .

Q & A

Q. What are the standard synthetic routes and purification methods for Methyl 3-methylsulfonyl-4-bromobenzoate?

The synthesis typically involves sequential functionalization of the benzoate backbone. A common approach is:

  • Step 1 : Bromination of a methyl benzoate precursor at the para position using bromine or NBS (N-bromosuccinimide) in a polar solvent (e.g., DCM) under reflux .
  • Step 2 : Sulfonation via reaction with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the methylsulfonyl group at the meta position .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is used to isolate the product. Monitoring via TLC (Rf ~0.3–0.5) ensures purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions. For example, the methylsulfonyl group shows a singlet at ~3.2 ppm (1^1H) and 45–50 ppm (13^13C), while the bromine atom deshields adjacent protons .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and confirm stereoelectronic effects. A typical protocol involves data collection at 100 K and refinement with Flack parameter analysis to address enantiopurity .

Q. What safety protocols are recommended for handling brominated aromatic compounds like this?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood for reactions involving bromine or sulfonating agents.
  • Spills : Neutralize with sodium bicarbonate and adsorb using vermiculite. Contaminated clothing must be washed thoroughly before reuse .

Q. What are the common reactivity patterns of this compound in substitution reactions?

The bromine atom undergoes nucleophilic aromatic substitution (SN_NAr) with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 80–100°C. The methylsulfonyl group acts as a strong electron-withdrawing group, activating the ring for substitution at the para position relative to the sulfonyl group .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale preparation?

  • Catalysis : Use Pd(OAc)2_2/PPh3_3 to accelerate coupling steps and reduce side products.
  • Solvent Optimization : Replace DCM with THF for better solubility of intermediates.
  • Inert Conditions : Conduct sulfonation under nitrogen to prevent oxidation of intermediates .
  • Process Monitoring : In-line FTIR tracks reaction progress and identifies byproducts early .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

  • Data Triangulation : Cross-validate NMR shifts with computational methods (DFT calculations).
  • Twinned Crystals : Apply SHELXD or SHELXE to deconvolute overlapping reflections in X-ray data. For centrosymmetric ambiguities, use Flack’s x parameter instead of η to avoid false chirality assignments .
  • Iterative Refinement : Adjust occupancy ratios for disordered atoms in SHELXL to improve R-factors (<0.05) .

Q. What mechanistic insights govern the compound’s reactivity under varying conditions?

  • Acidic Conditions : Protonation of the sulfonyl group reduces its electron-withdrawing effect, slowing SN_NAr.
  • Basic Conditions : Deprotonation of the ester carbonyl increases electron density at the bromine-bearing carbon, favoring elimination over substitution.
  • Photocatalysis : Under UV light, the C–Br bond undergoes homolytic cleavage, enabling radical coupling reactions .

Q. How does structural modification influence interactions with biological targets?

  • SAR Studies : Replace the bromine with iodine to enhance halogen bonding with protein pockets.
  • Sulfonyl Group : Modulating its steric bulk (e.g., replacing methyl with trifluoromethyl) alters binding affinity to enzymes like carbonic anhydrase.
  • Biological Assays : Use fluorescence polarization to quantify binding to DNA G-quadruplexes, comparing with analogs like Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate .

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